Diphenylphosphinic chloride

Catalog No.
S773624
CAS No.
1499-21-4
M.F
C12H10ClOP
M. Wt
236.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylphosphinic chloride

CAS Number

1499-21-4

Product Name

Diphenylphosphinic chloride

IUPAC Name

[chloro(phenyl)phosphoryl]benzene

Molecular Formula

C12H10ClOP

Molecular Weight

236.63 g/mol

InChI

InChI=1S/C12H10ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

QPQGTZMAQRXCJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)Cl

Synonyms

Chlorodiphenylphosphine Oxide; Diphenylchlorophosphine Oxide; Diphenylphosphinic acid Chloride; Diphenylphosphinic Chloride; Diphenylphosphinoyl Chloride; Diphenylphosphinyl Chloride; Diphenylphosphonic Chloride; Diphenylphosphorus Oxychloride; NSC 1

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)Cl

Synthesis of Chiral Bidentate Ligands

Diphenylphosphinic chloride serves as a crucial precursor for the synthesis of various chiral bidentate ligands [, , , , ]. These ligands contain two binding sites and a chiral center, making them valuable tools in asymmetric synthesis. They play a vital role in facilitating highly selective chemical reactions, leading to the desired product in greater quantities and with higher purity.

Peptide Coupling Agents

Beyond ligand synthesis, diphenylphosphinic chloride finds use as a building block in the creation of peptide coupling agents [, , ]. These agents promote the formation of peptide bonds, the essential linkages between amino acids in proteins. Their ability to efficiently connect amino acids makes them invaluable tools in peptide synthesis, a crucial step in the development of new drugs and research into protein function.

Other Applications

While the above two applications are the most prominent, diphenylphosphinic chloride has also been explored in other areas of scientific research. Some examples include:

  • Flame retardants: Studies have investigated the potential of diphenylphosphinic chloride derivatives as flame retardants due to their ability to interfere with combustion mechanisms.
  • Pharmaceutical adjuvants: Research has been conducted to explore the use of diphenylphosphinic chloride derivatives as adjuvants in vaccines, potentially enhancing the immune response to the vaccine.

Diphenylphosphinic chloride is an organophosphorus compound with the molecular formula C12H10ClOPC_{12}H_{10}ClOP and a molecular weight of 236.63 g/mol. It appears as a clear, colorless to yellow liquid and is classified as both flammable and corrosive, posing hazards such as severe skin burns and eye damage . The compound is moisture-sensitive and decomposes in water, making it necessary to handle it under controlled conditions .

DPhCl does not have a well-defined mechanism of action in biological systems. Its primary function lies in organic synthesis as a reactive intermediate for introducing the phosphinic acid group into target molecules.

DPhCl is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: DPhCl is corrosive and can cause severe skin burns and eye damage. It is suspected to be a mutagen (can cause genetic defects) [].
  • Flammability: DPhCl is a flammable liquid and vapor [].
  • Reactivity: Reacts with water to release hydrochloric acid, a corrosive gas.

Safety recommendations:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling DPhCl.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from incompatible materials like water and strong oxidizing agents.
  • Properly dispose of waste according to local regulations.
, primarily due to its reactive phosphorus center. Notable reactions include:

  • Formation of Bidentate Ligands: Diphenylphosphinic chloride is used to synthesize chiral phosphine bidentate ligands, which are crucial for asymmetric synthesis in organic chemistry .
  • Reactions with Organometallic Compounds: It reacts with Grignard reagents to form diphenylphosphine derivatives, which are further utilized in synthetic organic chemistry .
  • Interactions with Hydroxylamine: In benzene or aqueous dioxane, it reacts with hydroxylamine to produce O-(diphenylphosphinyl)hydroxylamine, showcasing its ability to form new phosphorus-containing compounds

    The synthesis of diphenylphosphinic chloride typically involves the reaction of diphenylphosphine oxide with thionyl chloride or phosphorus trichloride. The general procedure includes:

    • Preparation of Diphenylphosphine Oxide: This can be synthesized from diphenylphosphine.
    • Chlorination: The diphenylphosphine oxide is treated with thionyl chloride at controlled temperatures to yield diphenylphosphinic chloride .

    This method allows for the efficient production of diphenylphosphinic chloride while minimizing by-products.

Diphenylphosphinic chloride has several important applications:

  • Synthesis of Ligands: It is primarily used as a precursor for synthesizing bidentate ligands in coordination chemistry .
  • Peptide Coupling Agents: The compound serves as a reagent in peptide synthesis, facilitating the formation of peptide bonds .
  • Flame Retardants: Due to its phosphorus content, it is utilized in formulations aimed at enhancing fire resistance in materials .
  • Pharmaceuticals: It acts as an adjuvant in various pharmaceutical formulations, enhancing drug efficacy and stability .

Research indicates that diphenylphosphinic chloride can react with radicals, such as the superoxide anion radical, forming peroxyphosphorus radical intermediates. This reaction highlights its potential utility in radical chemistry and oxidative stress studies . Additionally, the compound's reactivity with amines and alcohols suggests potential pathways for developing new materials or pharmaceuticals.

Several compounds share structural or functional similarities with diphenylphosphinic chloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
DiphenylphosphineC12H15PC_{12}H_{15}PA reduced form of diphenylphosphinic chloride; lacks chlorine.
PhenyldichlorophosphateC6H5Cl2O4PC_6H_5Cl_2O_4PContains two chlorine atoms; used as an insecticide.
TriphenylphosphineC18H15PC_{18}H_{15}PA more sterically hindered phosphine; used in catalysis.
Diphenylphosphinic acidC12H15O2PC_{12}H_{15}O_2PThe acid form; used in similar applications but lacks chlorination.

Diphenylphosphinic chloride is unique due to its chlorinated phosphorus center, which enhances its reactivity compared to non-chlorinated analogs. Its specific applications in ligand synthesis and peptide coupling further distinguish it from similar compounds.

XLogP3

2.1

UNII

5GP30GY04V

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 68 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 67 of 68 companies with hazard statement code(s):;
H226 (73.13%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (28.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

1499-21-4

Wikipedia

Diphenylphosphinic chloride

Dates

Modify: 2023-08-15

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